(-)-Isolongifolol can be synthesized through several methods:
The molecular structure of (-)-isolongifolol is characterized by a complex arrangement of carbon atoms forming a bicyclic framework. The structural formula can be represented as follows:
CC1(CCCC2(C3C1C(C2CO)CC3)C)C
VZJHQHUOVIDRCF-UHFFFAOYSA-N
(-)-Isolongifolol participates in various chemical reactions:
The mechanism of action of (-)-isolongifolol involves several pathways:
(-)-Isolongifolol has diverse applications across various fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: